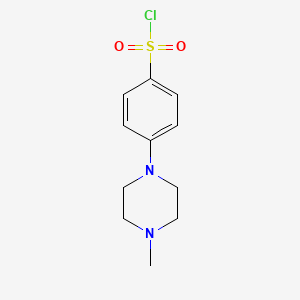

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride

Description

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a sulfonyl chloride (–SO₂Cl) group at position 1 and a 4-methylpiperazine moiety at position 2. The sulfonyl chloride group is highly reactive, enabling the compound to act as a versatile intermediate in synthesizing sulfonamides, which are critical in medicinal chemistry for their antibacterial, antiviral, and antitumor properties . The 4-methylpiperazine group enhances solubility in polar solvents and may contribute to binding interactions with biological targets, such as enzymes or receptors, due to its nitrogen-rich structure .

This compound is typically synthesized via chlorosulfonation of the parent benzene derivative followed by nucleophilic substitution with 4-methylpiperazine. Its applications span pharmaceutical intermediates, particularly in the development of kinase inhibitors and antiproliferative agents .

Properties

Molecular Formula |

C11H15ClN2O2S |

|---|---|

Molecular Weight |

274.77 g/mol |

IUPAC Name |

4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride |

InChI |

InChI=1S/C11H15ClN2O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3 |

InChI Key |

FNDWIXDKKZWRKM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(4-Methylpiperazin-1-yl)benzenesulfonamide with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonamide is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored by thin-layer chromatography (TLC) until completion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives, respectively. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physicochemical properties, and biological activity of 4-(4-methylpiperazin-1-yl)benzene-1-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Key analogs include:

Substituent Effects on Reactivity and Physicochemical Properties

Key Observations:

- Reactivity: Electron-withdrawing substituents (e.g., CF₃, oxazole) enhance the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution reactions . In contrast, electron-donating groups (e.g., methyl, piperazine) reduce reactivity due to decreased electrophilicity .

- Solubility: Lipophilic substituents (e.g., octyloxy) render the compound insoluble in water but suitable for membrane penetration in drug delivery. Polar groups (e.g., piperazine) improve aqueous solubility, aiding pharmacokinetics .

- Stability: Moisture-sensitive compounds like 4-(trifluoromethyl)benzene-1-sulfonyl chloride require inert storage conditions, whereas analogs with bulky groups (e.g., piperazine) may exhibit better stability .

Biological Activity

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 255.75 g/mol. The compound features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 4-methylpiperazine moiety.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : Compounds with sulfonamide groups are known to inhibit enzymes such as carbonic anhydrase and dihydrofolate reductase, which are critical in cancer and bacterial growth respectively .

- Cell Cycle Regulation : Research indicates that similar compounds can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to apoptosis .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to this compound:

- In vitro Studies : A study demonstrated that sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. For instance, one derivative showed an IC value of 0.17 µM against A549 cells .

- Mechanistic Insights : The compound's mechanism may involve the inhibition of oxidative phosphorylation pathways in cancer cells, leading to reduced ATP production and subsequent cell death .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The structure of this compound allows it to potentially inhibit bacterial growth by targeting folate synthesis pathways.

Study 1: Antitumor Efficacy

In a recent study, derivatives of sulfonamides were evaluated for their antitumor efficacy. The results indicated that compounds similar to this compound exhibited potent growth inhibition in various cancer cell lines. Notably, the most potent derivative achieved an IC value significantly lower than that of traditional chemotherapeutics like adriamycin .

Study 2: Mechanism Exploration

Another research effort focused on the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with these sulfonamide derivatives led to increased apoptotic cell populations and cell cycle arrest at specific phases, suggesting a targeted approach for cancer therapy .

Comparative Analysis of Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.